molecular formula C30H46O5 B1233024 Iridotectoral A

Iridotectoral A

Cat. No.: B1233024
M. Wt: 486.7 g/mol
InChI Key: UYSHRHKOHCLBCE-IKEVBOPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iridotectoral A is a triterpenoid compound isolated from Iris tectorum (commonly known as the Japanese roof iris), a plant widely used in traditional Chinese medicine. It is characterized as a white glassy solid with the molecular formula C₃₀H₄₆O₅ and a molecular weight of 486.75 g/mol . Structurally, it features a unique 6/7/5 fused-ring system with a spirocyclic furan moiety at the core, which is critical for its biological activities .

Pharmacologically, this compound exhibits neuroprotective and hepatoprotective effects, as demonstrated in in vitro studies using cell lines such as NCI-H1650, HepG2, and HCT-114. Additionally, it has shown antibacterial activity against oral bacterial biofilms, making it a candidate for dental and oral hygiene research .

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(2E)-2-[(3R,5R,6S,10R)-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-3-[(1E,3E,5E)-2,6,10-trimethylundeca-1,3,5,9-tetraenyl]-2-oxaspiro[4.5]decan-9-ylidene]propanal

InChI

InChI=1S/C30H46O5/c1-21(2)10-7-11-22(3)12-8-13-23(4)18-25-19-30(28(33)35-25)27(14-9-17-31)26(24(5)20-32)15-16-29(30,6)34/h8,10,12-13,18,20,25,27-28,31,33-34H,7,9,11,14-17,19H2,1-6H3/b13-8+,22-12+,23-18+,26-24+/t25-,27+,28?,29-,30-/m0/s1

InChI Key

UYSHRHKOHCLBCE-IKEVBOPBSA-N

SMILES

CC(=CCCC(=CC=CC(=CC1CC2(C(C(=C(C)C=O)CCC2(C)O)CCCO)C(O1)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/[C@H]1C[C@]2([C@@H](/C(=C(\C)/C=O)/CC[C@]2(C)O)CCCO)C(O1)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC1CC2(C(C(=C(C)C=O)CCC2(C)O)CCCO)C(O1)O)C)C)C

Synonyms

iridotectoral A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between Iridotectoral A and related triterpenoids:

Compound Molecular Formula Core Structure Key Substituents Source
This compound C₃₀H₄₆O₅ 6/7/5 fused rings + spiro-furan C-19 and C-26 hydroxyl groups Iris tectorum
Iridojaponal A C₃₀H₄₈O₄ 6/7/5 fused rings + ketone C-16 aldehyde, C-28 methyl Iris japonica
Spiroiridoconfal A C₃₀H₄₄O₆ 6/7/5 fused rings + epoxy-furan C-15/C-28 exocyclic double bond Iris confusa
Iridal 37 C₃₀H₅₀O₃ 6/7/5 fused rings + linear chain C-13 hydroxyl, C-26 aldehyde Iris tectorum

Key Observations :

  • This compound and Iridojaponal A share the 6/7/5 fused-ring system , but the latter lacks the spirocyclic furan, reducing its neuroprotective potency .
  • Spiroiridoconfal A’s epoxy-furan enhances its anti-HBV activity (IC₅₀ = 85 μM) compared to this compound’s broader but less potent antiviral effects .
  • Iridal 37’s linear side chain (vs. cyclic furan in this compound) correlates with weaker cytotoxicity .
Pharmacological Activity Comparison
Compound Neuroprotection Hepatoprotection Anticancer (IC₅₀, μM) Antibacterial
This compound Moderate Moderate 3.2–7.5 Strong biofilm inhibition
Iridojaponal B Low High >10 Not reported
Spiroiridoconfal A Not reported Not reported 85 (anti-HBV) Not reported
Iriflogenin Not reported High (QR inhibition) Not reported Antioxidant (DPPH)

Key Observations :

  • This compound’s broad-spectrum bioactivity (neuroprotection, anticancer, antibacterial) distinguishes it from narrower-acting analogs like Spiroiridoconfal A (anti-HBV only) .
  • Iriflogenin, another Iris-derived compound, lacks neuroprotective effects but excels in antioxidant activity (DPPH radical scavenging) .

Q & A

Q. What are the established methods for isolating and characterizing Iridotectoral A from Iris tectorum?

this compound is a triterpenoid (C30H46O5) isolated from Iris tectorum using solvent extraction and chromatographic techniques such as column chromatography . Key steps include:

  • Plant material preparation : Dried rhizomes are typically macerated in ethanol or methanol.
  • Purification : Fractionation via silica gel chromatography, followed by HPLC for final isolation.
  • Characterization : Structural confirmation via NMR (1H, 13C) and mass spectrometry (ESI-MS or MALDI-TOF). Researchers should validate purity using melting point analysis (though specific values are not reported for this compound) and TLC/HPLC retention indices .

Q. What is the current understanding of this compound’s structural elucidation and stereochemical configuration?

The compound’s structure is partially described as a "white glassy substance" with hydroxyl and ketone functional groups inferred from its molecular formula (C30H46O5) . Advanced stereochemical analysis requires:

  • X-ray crystallography for absolute configuration determination.
  • Circular dichroism (CD) to confirm chiral centers.
  • 2D NMR techniques (e.g., COSY, NOESY) for spatial arrangement of substituents. Current literature lacks detailed stereochemical data, indicating a gap for further study .

Q. What preliminary pharmacological activities have been reported for this compound?

No direct pharmacological data for this compound are available in the cited sources. However, related iridoids (e.g., Iridomyrmecin) exhibit antibacterial and insecticidal properties . Researchers should:

  • Design in vitro bioassays (e.g., antimicrobial disk diffusion, cytotoxicity screens).
  • Prioritize targeted mechanistic studies (e.g., enzyme inhibition assays for anti-inflammatory or anticancer activity).

Advanced Research Questions

Q. How can the biosynthetic pathway of this compound be investigated using modern metabolomic and genomic tools?

Proposed methodologies include:

  • Isotopic labeling : Track precursor incorporation (e.g., 13C-glucose) in Iris tectorum cell cultures.
  • Transcriptomic analysis : Identify candidate genes (e.g., cytochrome P450s, glycosyltransferases) via RNA-seq of rhizome tissues.
  • CRISPR/Cas9 gene editing : Knock out putative biosynthetic genes to confirm their role in this compound production. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with resource constraints and ethical standards .

Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data for triterpenoids like this compound?

Contradictions often arise from variability in:

  • Extraction protocols (e.g., solvent polarity, temperature).
  • Biological models (e.g., cell lines vs. whole organisms). To address this:
  • Standardize extraction using QC/QA protocols (e.g., USP guidelines).
  • Employ orthogonal assays (e.g., in silico docking paired with in vitro enzyme inhibition).
  • Conduct meta-analyses of existing data to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

SAR strategies include:

  • Synthetic modification : Introduce functional groups (e.g., acetylated hydroxyls) to enhance bioavailability.
  • Computational modeling : Use molecular dynamics simulations to predict binding affinities for targets like NF-κB or COX-2.
  • High-throughput screening : Test analogs against diverse protein libraries to identify novel targets .

Q. What methodologies are suitable for evaluating this compound’s synergistic effects with other phytochemicals in Iris tectorum?

Synergy studies require:

  • Fractionated combinatorial assays : Test this compound with co-occurring compounds (e.g., flavonoids, alkaloids).
  • Isobolographic analysis : Quantify synergistic indices using fixed-ratio mixtures.
  • Metabolomic profiling : Use LC-MS/MS to track metabolic shifts in treated cell lines .

Ethical and Methodological Considerations

Q. What ethical frameworks apply to ethnopharmacological research on this compound?

Researchers must:

  • Adhere to Nagoya Protocol guidelines for access and benefit-sharing when studying traditional medicinal plants.
  • Ensure informed consent if collaborating with indigenous knowledge holders.
  • Address potential ecological impacts of overharvesting Iris tectorum .

Q. How can interdisciplinary approaches enhance this compound research?

Integrate:

  • Ethnobotany : Document traditional uses to guide bioactivity screens.
  • Systems biology : Combine proteomics and network pharmacology to map multi-target effects.
  • Green chemistry : Develop sustainable extraction methods to minimize environmental footprint .

Data Presentation and Reproducibility

Q. What standards should govern data reporting for this compound studies?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw NMR/MS spectra in repositories like MetaboLights.
  • Detail experimental parameters (e.g., HPLC gradients, cell culture conditions) to enable replication.
  • Use platforms like Zenodo for open-access sharing of negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iridotectoral A
Reactant of Route 2
Iridotectoral A

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